3-fluoro-N,N-dipropylbenzamide
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Overview
Description
3-Fluoro-N,N-dipropylbenzamide is an organic compound belonging to the class of benzamides It features a benzene ring substituted with a fluoro group at the third position and an amide group bonded to two propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N,N-dipropylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzoic acid and dipropylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 3-fluorobenzoic acid is activated using a coupling reagent such as thionyl chloride (SOCl₂) or carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC).
Amide Formation: The activated acid reacts with dipropylamine to form the amide bond, yielding this compound.
The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to a more consistent product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N,N-dipropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation at the propyl groups to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 3-Fluoro-N,N-dipropylamine.
Oxidation: 3-Fluoro-N,N-dipropylbenzoic acid.
Scientific Research Applications
3-Fluoro-N,N-dipropylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Material Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 3-fluoro-N,N-dipropylbenzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-N,N-diisopropylbenzamide: Similar structure but with isopropyl groups instead of propyl groups.
3-Fluoro-N,N-dimethylbenzamide: Contains methyl groups instead of propyl groups.
3-Fluoro-N,N-dipropylbenzoic acid: The amide group is replaced by a carboxylic acid group.
Uniqueness
3-Fluoro-N,N-dipropylbenzamide is unique due to the specific combination of the fluoro group and dipropylamide moiety, which can influence its chemical reactivity and biological activity. The presence of the fluoro group can enhance metabolic stability and binding interactions in biological systems, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18FNO |
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Molecular Weight |
223.29 g/mol |
IUPAC Name |
3-fluoro-N,N-dipropylbenzamide |
InChI |
InChI=1S/C13H18FNO/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI Key |
BPYGCEBFECIFHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
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